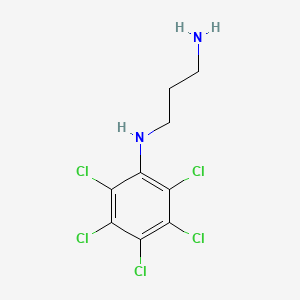
N-(3-Aminopropyl)-N-(pentachlorophenyl)amine
説明
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, hybridization states, and other structural features.Chemical Reactions Analysis
This involves detailing the types of chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, solubility, and density) and chemical properties (such as reactivity, stability, and acidity or basicity).科学的研究の応用
Degradation of Nitrogen-Containing Compounds
Nitrogen-containing compounds, including amines and azo dyes, are critical in textile, agricultural, and chemical industries. However, their persistence in the environment necessitates the development of effective degradation methods. Advanced oxidation processes (AOPs) have shown promise in mineralizing these compounds, improving treatment schemes, and addressing global concerns about water contamination. Research highlights the effectiveness of ozone and Fenton processes in amine degradation, which is highly pH-sensitive, and suggests that hybrid methods could offer tailored and efficient treatment solutions for specific effluents (Bhat & Gogate, 2021).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have attracted attention for their potential applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs are prepared through various methods and demonstrate high CO2 sorption capacity, as well as excellent separation performance for CO2 from other gases. Furthermore, their applications extend to catalysis, showcasing the versatility of amine-functionalized materials in addressing environmental and energy-related challenges (Lin, Kong, & Chen, 2016).
Application of N-halo Reagents in Organic Synthesis
N-halo reagents, including N-haloamines, are utilized in a wide range of organic transformations, such as oxidation reactions, halogenation, acylation, and aziridination. These reagents play a crucial role in the synthesis of new compounds and the modification of existing ones, indicating the importance of halogenated nitrogen-containing reagents in organic chemistry. The development and application of N-halo reagents highlight their significance in facilitating complex organic reactions and synthesis processes (Kolvari et al., 2007).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
将来の方向性
This involves speculating on potential future research directions, applications, or improvements related to the compound.
特性
IUPAC Name |
N'-(2,3,4,5,6-pentachlorophenyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl5N2/c10-4-5(11)7(13)9(8(14)6(4)12)16-3-1-2-15/h16H,1-3,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPRURUZCABLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)-N-(pentachlorophenyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



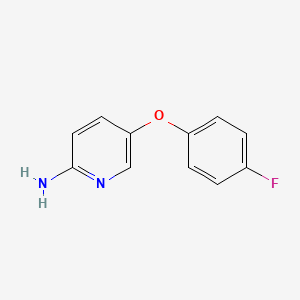
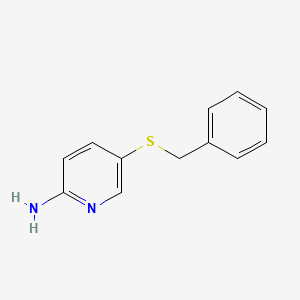
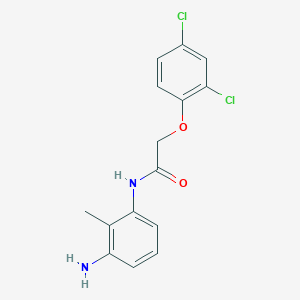
![3-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1437095.png)
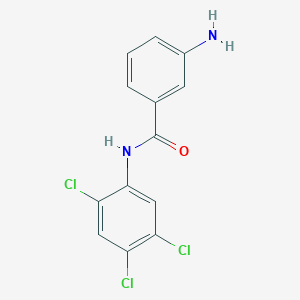
![3-[(2-Chlorobenzyl)amino]-N-methylpropanamide](/img/structure/B1437098.png)
![3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1437099.png)
![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)
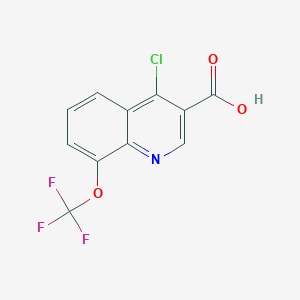
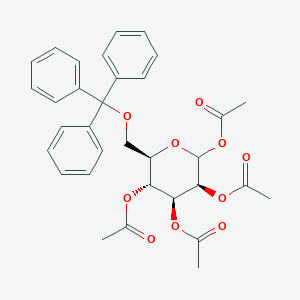



![(3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437111.png)